molecular formula C14H21ClN2O4S B4001408 N'-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine;oxalic acid

N'-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4001408
M. Wt: 348.8 g/mol
InChI Key: VIOCCMZCAXSGKT-UHFFFAOYSA-N
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Description

N’-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfanylbutyl chain attached to a chlorophenyl group, combined with an ethane-1,2-diamine moiety, and is often studied in conjunction with oxalic acid.

Scientific Research Applications

N’-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the sulfanylbutyl intermediate. This intermediate is then reacted with 4-chlorophenyl derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts like sulfuric acid or triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which N’-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial lipid biosynthesis, while its antiproliferative effects could be linked to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine stands out due to its unique combination of a sulfanylbutyl chain and ethane-1,2-diamine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2S.C2H2O4/c13-11-3-5-12(6-4-11)16-10-2-1-8-15-9-7-14;3-1(4)2(5)6/h3-6,15H,1-2,7-10,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOCCMZCAXSGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCCNCCN)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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